molecular formula C14H20N3O3P B14002157 Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate CAS No. 53533-29-2

Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate

Cat. No.: B14002157
CAS No.: 53533-29-2
M. Wt: 309.30 g/mol
InChI Key: URCNTZFQUZVHPE-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate is a synthetic organophosphorus compound characterized by a methyl propanoate ester backbone, a central phenyl group, and a phosphoryl amino moiety substituted with two aziridine rings.

Properties

CAS No.

53533-29-2

Molecular Formula

C14H20N3O3P

Molecular Weight

309.30 g/mol

IUPAC Name

methyl 3-[4-[bis(aziridin-1-yl)phosphorylamino]phenyl]propanoate

InChI

InChI=1S/C14H20N3O3P/c1-20-14(18)7-4-12-2-5-13(6-3-12)15-21(19,16-8-9-16)17-10-11-17/h2-3,5-6H,4,7-11H2,1H3,(H,15,19)

InChI Key

URCNTZFQUZVHPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)NP(=O)(N2CC2)N3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate typically involves the reaction of aziridine derivatives with phosphoryl chloride and subsequent esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate involves the reactivity of its aziridine rings. The aziridine rings can undergo ring-opening reactions, which are crucial for its function as a cross-linking agent. The molecular targets and pathways involved include nucleophilic attack on the aziridine rings, leading to the formation of stable covalent bonds with various substrates .

Comparison with Similar Compounds

Comparison :

  • Core Structure: The target compound lacks the oxazolo[4,5-b]pyridine ring, instead featuring a simpler phenyl group.
  • Stability : The hydrochloride salt form of compound 7 shows higher thermal stability (mp 216°C vs. 160°C for compound 5), suggesting that salt formation could stabilize the target compound if modified similarly.

Ethyl Benzoate Derivatives with Heterocyclic Substituents ()

Ethyl 4-substituted benzoates (I-6230, I-6232, etc.) feature pyridazine, methylpyridazine, and isoxazole rings linked via phenethylamino, phenethylthio, or phenethoxy groups:

Compound Heterocycle Linker Key Features
I-6230 Pyridazin-3-yl Phenethylamino Potential kinase inhibition due to pyridazine
I-6232 6-Methylpyridazin-3-yl Phenethylamino Enhanced lipophilicity from methyl group
I-6373 3-Methylisoxazol-5-yl Phenethylthio Thioether linker for metabolic stability

Comparison :

  • Ester Group: The target compound’s methyl propanoate ester may offer different solubility profiles compared to ethyl benzoates.
  • Linker Chemistry: The phenethylamino linker in I-6230 and I-6232 contrasts with the target’s phosphoryl amino group, which could confer distinct electronic effects and binding modes.

Pyrazolopyrimidinone Derivatives ()

MK85 (75) is a pyrazolopyrimidinone with trifluoromethylphenyl and thiophene groups:

  • Synthesis: Prepared from 3-oxo-3-(thiophen-2-yl)propanenitrile and ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate .
  • Features: Trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyrazolopyrimidinone core may serve as a kinase inhibitor scaffold.

Comparison :

  • Electron-Withdrawing Groups : The target’s aziridine rings are electron-rich, whereas MK85’s trifluoromethyl groups are electron-withdrawing, leading to divergent reactivity and target interactions.
  • Core Heterocycle: The pyrazolopyrimidinone in MK85 is a fused bicyclic system, contrasting with the target’s monocyclic phenyl group, which may influence binding pocket compatibility.

Phosphoramidite-Based Research Compound ()

CAS 171486-61-6 (C₄₇H₅₆N₇O₉P, MW 893.96) is a complex phosphoramidite with cyanoethoxy and diisopropylamino groups:

  • Application : Used in oligonucleotide synthesis for analytical research .
  • Structure : Features a phosphoryl bis(oxy)methylene backbone, contrasting with the target’s bis(aziridinyl)phosphoryl group.

Comparison :

  • Molecular Weight : The target compound’s smaller size (inferred from its formula) may improve cellular uptake compared to this high-MW phosphoramidite.

Biological Activity

Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate, commonly referred to as NSC-67046, is a compound with notable biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound based on available research findings, case studies, and structural data.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₉N₃O₃P
  • CAS Number : 69907-49-9
  • Molecular Weight : 307.29 g/mol

The compound features a phosphoramidate structure, which is significant for its biological interactions. The presence of aziridine rings is noteworthy as these groups can enhance the reactivity of the compound towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties by inhibiting key signaling pathways such as PI3K/Akt. These pathways are crucial for cell proliferation and survival, making them prime targets for cancer therapy .
  • Microbial Inhibition : The compound has shown potential as an antimicrobial agent, particularly against certain bacterial strains. Its phosphoramidate moiety may contribute to its efficacy by disrupting microbial cellular processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibits cell proliferation in cancer models
AntimicrobialEffective against specific bacterial strains
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antitumor Efficacy : A study involving NSC-67046 demonstrated its ability to reduce tumor growth in xenograft models. The compound was administered intravenously and showed significant tumor regression compared to control groups. The underlying mechanism was linked to the inhibition of the PI3K/Akt pathway, which is often overactive in cancers .
  • Microbial Activity : In vitro assays revealed that this compound exhibited antimicrobial activity against Gram-positive bacteria. The compound's unique structure allows it to penetrate bacterial membranes effectively, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Aziridine Rings : These rings enhance the reactivity and bioavailability of the compound.
  • Phosphoryl Group : This functional group is essential for its interaction with target proteins involved in signaling pathways.

Table 2: Structural Modifications and Their Impact

ModificationImpact on Activity
Addition of aziridineIncreased cytotoxicity
Alteration of phosphoryl groupEnhanced binding affinity to targets

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